N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine
Description
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[34]octan-7-amine is a complex organic compound with a unique structure that includes a spirocyclic core and various functional groups
Properties
IUPAC Name |
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-27(23,24)18-7-2-6-17(11-18)26-19-15(5-3-10-21-19)13-22-16-12-20(25-14-16)8-4-9-20/h2-3,5-7,10-11,16,22H,4,8-9,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOXLZOAWOYMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CNC3CC4(CCC4)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common method involves the use of nickel-catalyzed olefin coupling reactions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and pyridine derivatives, such as:
- 2,2’-Bipyridyl
- 1,10-Phenanthroline
- 4,4’-Dimethyl-2,2’-dipyridyl
Uniqueness
N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]-5-oxaspiro[3.4]octan-7-amine is unique due to its combination of a spirocyclic core with a methylsulfonylphenoxy-pyridine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
